molecular formula C6H5F3N2S B11759280 4-(Trifluoromethylthio)pyridin-3-amine

4-(Trifluoromethylthio)pyridin-3-amine

Cat. No.: B11759280
M. Wt: 194.18 g/mol
InChI Key: BGRCSCKEDQZTQA-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)pyridin-3-amine is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. The presence of the trifluoromethylthio group imparts distinct physicochemical characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethylthio)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethylthio group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted pyridines, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-(Trifluoromethylthio)pyridin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylthio)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Amino-2-(trifluoromethyl)pyridine
  • 3-(Trifluoromethyl)pyridine

Comparison: 4-(Trifluoromethylthio)pyridin-3-amine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties compared to other trifluoromethyl-substituted pyridines. This uniqueness makes it particularly valuable in applications requiring high metabolic stability and lipophilicity .

Properties

Molecular Formula

C6H5F3N2S

Molecular Weight

194.18 g/mol

IUPAC Name

4-(trifluoromethylsulfanyl)pyridin-3-amine

InChI

InChI=1S/C6H5F3N2S/c7-6(8,9)12-5-1-2-11-3-4(5)10/h1-3H,10H2

InChI Key

BGRCSCKEDQZTQA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1SC(F)(F)F)N

Origin of Product

United States

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